

An In-depth Technical Guide to 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Cat. No.: B1451320

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid**. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this unique molecule. This document synthesizes available data to offer field-proven insights into its characteristics and potential uses.

Introduction

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a derivative of phenylboronic acid, a class of compounds that has garnered significant attention in medicinal chemistry and materials science. The core structure features a phenylboronic acid moiety linked to a trans-4-hydroxycyclohexyl group via an amide bond. This unique combination of a boronic acid, a carbamoyl linker, and a substituted cyclohexyl ring suggests a range of potential applications, particularly in the realm of targeted therapeutics and diagnostics.

The boronic acid functional group is a key feature, known for its ability to form reversible covalent bonds with diols. This property is central to the biological activity of many boronic acid-containing drugs, allowing them to interact with sugars, glycoproteins, and the active sites of certain enzymes. The trans-4-hydroxycyclohexylcarbamoyl substituent introduces elements of

hydrophilicity and specific stereochemistry that can influence the molecule's solubility, stability, and binding affinity to biological targets.

Physicochemical Properties

While specific experimental data for **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** is not extensively documented in publicly available literature, its properties can be inferred from its structural components and data on related compounds.

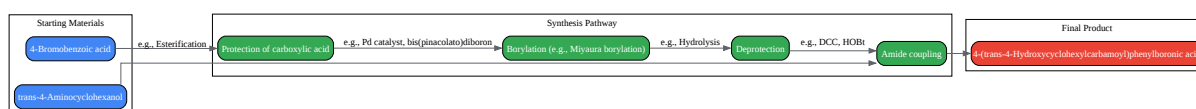
Property	Value/Information	Source/Basis
CAS Number	957062-70-3	[1]
Chemical Formula	C13H18BNO4	[1]
IUPAC Name	4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid	[1]
Synonyms	trans-4-Hydroxycyclohexyl 4-boronobenzamide; (4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid	[1]
Molecular Weight	263.1 g/mol	Calculated
Appearance	Likely a white to off-white solid	Inferred from similar compounds
Solubility	Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Water solubility may be limited but potentially enhanced by the hydroxyl and boronic acid groups.	Inferred from general properties of phenylboronic acids.[2]
Stability	Boronic acids can be susceptible to oxidation and dehydration. Storage in a cool, dry, and inert atmosphere is recommended.	General knowledge of boronic acid chemistry.

Expert Insight: The presence of the hydroxyl group and the amide linkage is expected to increase the polarity of the molecule compared to unsubstituted phenylboronic acid, which should have a positive impact on its aqueous solubility, a crucial factor for biological applications.

Synthesis and Manufacturing

A specific, detailed synthesis protocol for **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** is not readily available in peer-reviewed journals. However, based on established organic chemistry principles and published methods for analogous compounds, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of two key intermediates: a protected 4-boronobenzoic acid and trans-4-aminocyclohexanol.

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid**.

Detailed Experimental Protocol (Hypothetical)

- **Protection of 4-Bromobenzoic Acid:** 4-Bromobenzoic acid is first protected, for example, by converting it to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux. This prevents the carboxylic acid from interfering with the subsequent borylation step.
- **Miyaura Borylation:** The protected 4-bromobenzoic acid derivative is then subjected to a Miyaura borylation reaction. This typically involves reacting the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent like dioxane. This step introduces the boronic ester group.

- **Deprotection:** The protecting group on the carboxylic acid is removed. For a methyl ester, this can be achieved by hydrolysis using a base like sodium hydroxide, followed by acidification.
- **Amide Coupling:** The resulting 4-boronobenzoic acid is then coupled with trans-4-aminocyclohexanol. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) can be used to facilitate the formation of the amide bond.
- **Purification:** The final product is purified using techniques like column chromatography or recrystallization to yield pure **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid**.

Causality in Experimental Choices: The choice of a protection strategy for the carboxylic acid is crucial to prevent side reactions. The Miyaura borylation is a well-established and high-yielding method for introducing boronic acid functionalities onto aromatic rings. The selection of coupling reagents for the final amide bond formation is critical for achieving a high yield and purity of the final product.

Biological Properties and Potential Applications

The biological properties of **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** are largely predicted by the behavior of the phenylboronic acid moiety. This functional group is known to interact with various biological targets, suggesting several potential therapeutic applications for this molecule.

Mechanism of Action: Targeting Diol-Containing Molecules

The primary mechanism of action for many phenylboronic acids in a biological context is their ability to form reversible covalent bonds with 1,2- or 1,3-diols. This allows them to target a variety of biomolecules, including:

- **Sialic Acids on Cancer Cells:** Many cancer cells overexpress sialic acids on their surface glycoproteins. Phenylboronic acids can selectively bind to these sialic acids, making them promising candidates for targeted cancer therapy and diagnosis.^[3]

- Enzyme Active Sites: Certain enzymes, particularly serine proteases, have diol-containing residues in their active sites. Boronic acids can act as inhibitors of these enzymes.[\[4\]](#)

Potential as an Enzyme Inhibitor

Given the established role of boronic acids as enzyme inhibitors, **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** could potentially inhibit enzymes such as:

- Proteasomes: Bortezomib, a dipeptidyl boronic acid, is a successful proteasome inhibitor used in cancer therapy.
- Serine Proteases: Many serine proteases are involved in disease pathways, and boronic acid-based inhibitors have been developed against them.
- Histone Deacetylases (HDACs): Some boronic acid derivatives have shown inhibitory activity against HDACs, which are important targets in cancer treatment.[\[4\]](#)

Expert Insight: The trans-4-hydroxycyclohexylcarbamoyl portion of the molecule could play a significant role in directing the molecule to specific enzyme active sites, potentially leading to enhanced selectivity and potency compared to simpler phenylboronic acid derivatives.

Applications in Drug Delivery

The phenylboronic acid moiety can also be exploited in drug delivery systems. Its ability to bind to diols is pH-sensitive, which can be used to create drug carriers that release their payload in the acidic microenvironment of tumors.

Conclusion

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a molecule with significant potential in the fields of drug discovery and materials science. While specific experimental data is limited, its structural features suggest a range of interesting physicochemical and biological properties. The presence of the phenylboronic acid group makes it a candidate for development as a targeted therapeutic, particularly as an enzyme inhibitor in oncology. The trans-4-hydroxycyclohexylcarbamoyl substituent provides a handle for modulating its solubility,

stability, and binding characteristics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451320#what-are-the-properties-of-4-trans-4-hydroxycyclohexylcarbamoyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com